molecular formula C27H40ClN3O11 B12368624 Pomalidomide-PEG7-NH2 (hydrochloride)

Pomalidomide-PEG7-NH2 (hydrochloride)

Cat. No.: B12368624
M. Wt: 618.1 g/mol
InChI Key: IQACMBDIEZKJEE-UHFFFAOYSA-N
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Description

Pomalidomide-PEG7-NH2 (hydrochloride): is a compound based on Pomalidomide, which is a cereblon (CRBN) ligand used in the recruitment of CRBN protein. This compound can be connected to the ligand for protein by a linker to form PROTAC (proteolysis-targeting chimeras) . It is primarily used in scientific research for its ability to target and degrade specific proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Pomalidomide-PEG7-NH2 (hydrochloride) involves multiple steps, starting with the synthesis of Pomalidomide. The compound is then linked with a polyethylene glycol (PEG) chain, which is further functionalized with an amine group (NH2). The final step involves the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production methods for Pomalidomide-PEG7-NH2 (hydrochloride) are not widely documented. the synthesis typically involves continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-PEG7-NH2 (hydrochloride) undergoes various chemical reactions, including:

    Substitution Reactions: The amine group (NH2) can participate in substitution reactions with carboxyl groups to form amide bonds.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Pomalidomide-PEG7-NH2 (hydrochloride) include:

Major Products: The major products formed from these reactions are typically PROTACs, which are used to target and degrade specific proteins .

Mechanism of Action

Properties

Molecular Formula

C27H40ClN3O11

Molecular Weight

618.1 g/mol

IUPAC Name

4-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C27H39N3O11.ClH/c28-6-7-35-8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-22-3-1-2-20-24(22)27(34)30(26(20)33)21-4-5-23(31)29-25(21)32;/h1-3,21H,4-19,28H2,(H,29,31,32);1H

InChI Key

IQACMBDIEZKJEE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCOCCN.Cl

Origin of Product

United States

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